![molecular formula C24H27NO6 B4043074 2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B4043074.png)
2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline;oxalic acid
Overview
Description
2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline; oxalic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline typically involves the reaction of 2-methylquinoline with 3-(2,4,6-trimethylphenoxy)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinoline core which is known for various pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with different biological properties.
Uniqueness
2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its unique structure makes it a valuable compound for scientific research and potential drug development .
Properties
IUPAC Name |
2-methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.C2H2O4/c1-15-13-16(2)22(17(3)14-15)25-12-6-11-24-20-8-5-7-19-10-9-18(4)23-21(19)20;3-1(4)2(5)6/h5,7-10,13-14H,6,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHCAVWBKKAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=C(C=C(C=C3C)C)C)C=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone](/img/structure/B4042994.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043009.png)

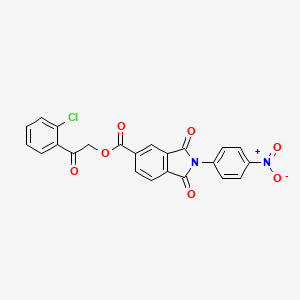
![methyl 4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}benzoate](/img/structure/B4043023.png)
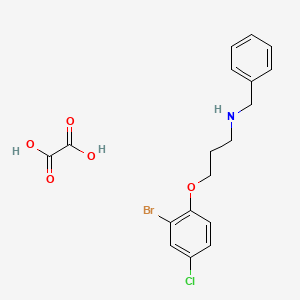
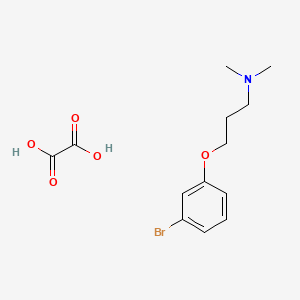
![4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043048.png)
![N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043052.png)
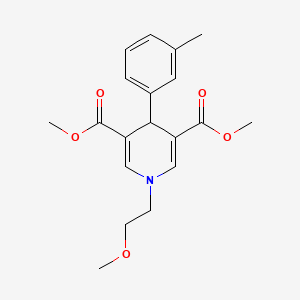
![methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate](/img/structure/B4043063.png)
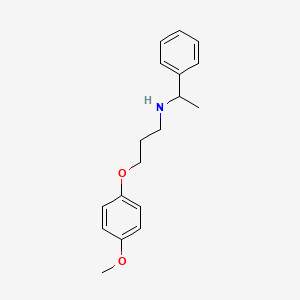
![N,N-dimethyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043070.png)
![3,5-Dimethyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4043081.png)
